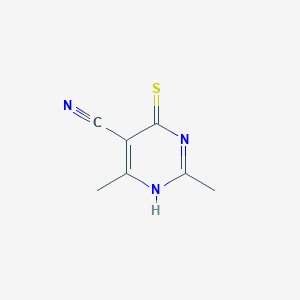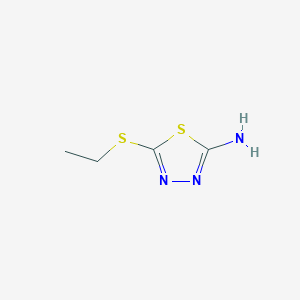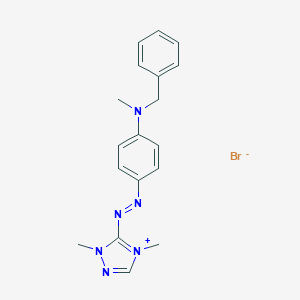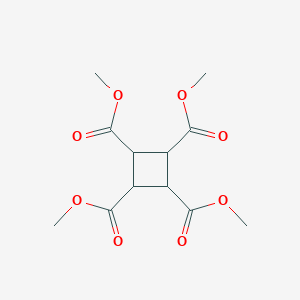
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile
説明
Synthesis Analysis
The synthesis of derivatives similar to 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile involves regioselective bis- and polyalkylation of related mercaptonicotinonitrile and mercaptopyrimidine-5-carbonitrile derivatives. These methods utilize corresponding bis- and poly(halo) compounds, demonstrating the compound's utility as a precursor for novel bis- and poly(pyridines) and poly(pyrimidines) (Abd El-Fatah et al., 2017). Microwave-assisted multicomponent synthesis has also been employed for creating triazolopyrimidine derivatives from similar mercapto-pyrimidine-5-carbonitrile compounds, highlighting an efficient, promising, and green synthetic method (Divate & Dhongade-Desai, 2014).
Molecular Structure Analysis
The molecular structure of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile derivatives has been studied through spectroscopic and theoretical approaches. These studies have confirmed the preferential formation of S-alkylation over N-alkylation in these compounds, providing insight into their regioselective chemical behavior (Abd El-Fatah et al., 2017).
Chemical Reactions and Properties
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile and its derivatives participate in various chemical reactions, leading to the formation of new pyrimidines and condensed pyrimidines. These reactions include interaction with various reagents resulting in the formation of quinazoline, tetrazolopyrimidine, and other heterocyclic compounds. The reactivity of these compounds demonstrates their potential as versatile intermediates in organic synthesis (Hamid & Shehta, 2018).
Physical Properties Analysis
The physical properties of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in synthesis. While specific details on these properties are limited, the solubility and crystalline nature of these compounds play a significant role in their reactivity and the conditions required for their synthesis and application in chemical reactions.
Chemical Properties Analysis
The chemical properties of 4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile derivatives include their reactivity towards various chemical reagents, their ability to undergo tautomerization, and their participation in the formation of heterocyclic compounds. The compound's mercapto group is particularly reactive, allowing for the synthesis of a variety of novel pyrimidines and related heterocycles. This reactivity is exploited in the synthesis of compounds with potential biological activities, underscoring the importance of understanding the chemical properties of these derivatives (Hamid & Shehta, 2018).
科学的研究の応用
Synthesis and Applications in Organic Chemistry : A study by Abd El-Fatah et al. (2017) explored the synthesis of novel bis- and poly(pyridines) and poly(pyrimidines) using derivatives of 2-mercaptonicotinonitrile and 2-mercapto-4-oxo-6-phenyl-1,4-dihydropyrimidine-5-carbonitrile as building blocks. This research highlights the utility of these compounds in organic synthesis, particularly in constructing complex heterocyclic structures (Abd El-Fatah et al., 2017).
Antimicrobial Properties : Abdelghani et al. (2017) conducted a study on the synthesis of new pyrimidines and condensed pyrimidines, including derivatives of 4-(4-chlorophenyl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. The antimicrobial activity of these compounds was evaluated, suggesting potential applications in developing new antimicrobial agents (Abdelghani et al., 2017).
Microwave-Assisted Synthesis for Anticonvulsant Agents : Divate and Dhongade-Desai (2014) reported a microwave-assisted synthesis method for creating derivatives of triazolo[4,3-a]pyrimidine-6-carbonitrile. One of the synthesized compounds showed promise as an anticonvulsant agent. This research underlines the effectiveness of microwave-assisted synthesis in pharmaceutical chemistry (Divate & Dhongade-Desai, 2014).
Inhibitors of Carbon Dioxide Corrosion : A study by Reznik et al. (2008) investigated the inhibition activity of various mercaptopyrimidines, including 2-mercapto-4,6-dimethylpyrimidine, on carbon dioxide corrosion of iron. These compounds demonstrated high efficacy even at low concentrations, indicating their potential as corrosion inhibitors (Reznik et al., 2008).
Synthesis of Thienopyrimidines : Moneam et al. (2003) focused on the synthesis of thienopyrimidines starting from 4-methyl-6-mercapto-2-phenylpyrimidine-5-carbonitrile. The study demonstrates the versatility of mercaptopyrimidine derivatives in synthesizing a variety of heterocyclic compounds (Moneam et al., 2003).
特性
IUPAC Name |
2,6-dimethyl-4-sulfanylidene-1H-pyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-6(3-8)7(11)10-5(2)9-4/h1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAXNUNPVFSHBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)N=C(N1)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585464 | |
| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Mercapto-2,6-dimethylpyrimidine-5-carbonitrile | |
CAS RN |
13996-06-0 | |
| Record name | 1,6-Dihydro-2,4-dimethyl-6-thioxo-5-pyrimidinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13996-06-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Dimethyl-4-sulfanylidene-1,4-dihydropyrimidine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B79558.png)





![2-[2-(Diethylcarbamoyl)phenyl]benzoic acid](/img/structure/B79567.png)






